6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and halides. Subsequent functionalization introduces the benzylsulfanyl group and the oxime moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitrile or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the oxime group to an amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Nitriles, carboxylic acids, or their derivatives.
Reduction: Amines.
Substitution: Substituted benzylsulfanyl derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form Schiff bases with amino groups on proteins, potentially inhibiting enzyme activity. The benzylsulfanyl group may enhance the compound's binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
6-(2,4-Dichlorobenzyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
Uniqueness: 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime stands out due to its specific structural features, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(NE)-N-[(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c17-14-8-11-12(15-13-16(11)6-7-18-13)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTFIKYDTWYSDT-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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